An In-depth Technical Guide on the Isolation of 21,23:24,25-Diepoxy-21,23-dimethoxytirucall-7-en-3-one from Amoora dasyclada
An In-depth Technical Guide on the Isolation of 21,23:24,25-Diepoxy-21,23-dimethoxytirucall-7-en-3-one from Amoora dasyclada
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Amoora dasyclada, a member of the Meliaceae family, is a rich source of structurally diverse and biologically active secondary metabolites, particularly terpenoids. Among these, tirucallane-type triterpenoids have garnered significant interest due to their potential anticancer properties. 21,23:24,25-Diepoxy-21,23-dimethoxytirucall-7-en-3-one is a specific tirucallane (B1253836) triterpenoid (B12794562) that has been reported to be isolated from this plant species. Although detailed studies on this particular compound are scarce in publicly accessible literature, the established cytotoxic effects of related compounds from Amoora dasyclada underscore its potential as a lead compound for drug development.
This guide outlines a generalized experimental protocol for the isolation of such compounds, summarizes the available physicochemical data, and presents the biological activities of analogous triterpenoids from the same source.
Physicochemical Data
While a detailed spectroscopic analysis for 21,23:24,25-diepoxy-21,23-dimethoxytirucall-7-en-3-one is not available in the reviewed literature, the following information has been compiled from commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₀O₅ | Commercial Suppliers |
| Molecular Weight | 514.74 g/mol | Commercial Suppliers |
| CAS Number | 1351617-74-7 | Commercial Suppliers |
| Class | Triterpenoid | Inferred from structure |
Experimental Protocols
The following is a generalized protocol for the isolation of tirucallane triterpenoids from Amoora dasyclada, adapted from methodologies reported for the isolation of other compounds from this plant. It should be noted that this is a representative procedure and may require optimization for the specific isolation of 21,23:24,25-diepoxy-21,23-dimethoxytirucall-7-en-3-one.
Plant Material Collection and Preparation
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Collection: The twigs and leaves of Amoora dasyclada are collected.
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Drying and Pulverization: The plant material is air-dried in the shade and then pulverized into a coarse powder.
Extraction
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Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature.
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Concentration: The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Isolation
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Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
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Column Chromatography: The chloroform or ethyl acetate fraction, which is likely to contain the target triterpenoid, is subjected to column chromatography on silica (B1680970) gel.
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Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
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Further Purification: Fractions containing compounds with similar TLC profiles are pooled and further purified using repeated column chromatography, Sephadex LH-20 chromatography, or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structure Elucidation
The structure of the isolated compound would be elucidated using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the chemical structure and stereochemistry.
Biological Activity of Related Compounds
While the specific biological activity of 21,23:24,25-diepoxy-21,23-dimethoxytirucall-7-en-3-one is not reported, other tirucallane triterpenoids isolated from Amoora dasyclada have demonstrated significant cytotoxic activity against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Tirucallane-type alkaloid (Compound 4) | HepG2 (Human liver cancer) | 8.4 | [1] |
| Tirucallane-type alkaloid (Compound 5) | HepG2 (Human liver cancer) | 13.2 | [1] |
| Tirucallane-type triterpenoid (Compound 5) | SMMC-7721 (Human liver cancer) | 0.00841 µM/ml | [2] |
| Tirucallane-type triterpenoid (Compound 1) | AGZY 83-a (Human lung cancer) | > 10 µM/ml | [2] |
| Tirucallane-type triterpenoid (Compound 3) | AGZY 83-a (Human lung cancer) | > 10 µM/ml | [2] |
| Tirucallane-type triterpenoid (Compound 4) | AGZY 83-a (Human lung cancer) | > 10 µM/ml | [2] |
| Tirucallane-type triterpenoid (Compound 1) | SMMC-7721 (Human liver cancer) | > 10 µM/ml | [2] |
| Tirucallane-type triterpenoid (Compound 3) | SMMC-7721 (Human liver cancer) | > 10 µM/ml | [2] |
| Tirucallane-type triterpenoid (Compound 4) | SMMC-7721 (Human liver cancer) | > 10 µM/ml | [2] |
Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation of triterpenoids.
Hypothetical Signaling Pathway
Caption: Hypothetical cytotoxic signaling pathway of triterpenoids.
Conclusion
21,23:24,25-Diepoxy-21,23-dimethoxytirucall-7-en-3-one represents a potentially valuable natural product from Amoora dasyclada. While a dedicated scientific publication detailing its isolation and full characterization is currently elusive, the methodologies for isolating similar triterpenoids from this plant are well-established. The significant cytotoxic activities exhibited by other tirucallane triterpenoids from Amoora dasyclada provide a strong rationale for further investigation into the biological properties of the title compound. Future research should focus on the targeted isolation of 21,23:24,25-diepoxy-21,23-dimethoxytirucall-7-en-3-one, its complete structural elucidation, and a thorough evaluation of its cytotoxic and other pharmacological activities to ascertain its potential as a novel therapeutic agent. This guide provides a foundational framework to initiate such research endeavors.
